![molecular formula C14H23ClN4O3S B1450933 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride CAS No. 1185297-74-8](/img/structure/B1450933.png)
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride
Overview
Description
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C14H23ClN4O3S and its molecular weight is 362.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride (CAS: 1185297-74-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H23ClN4O3S
- Molar Mass : 362.87 g/mol
- Hazard Class : Irritant
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For example, pyrimidine nucleoside analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. Notably:
- Inhibition of Cell Proliferation : Studies on chloroethyl pyrimidine nucleosides revealed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Ion Channel Modulation
The compound may also interact with ion channels. A related study focused on TASK-3 channel antagonists derived from similar chemical frameworks showed promising results in modulating potassium channels, which are vital for maintaining cellular excitability and signaling .
Case Studies
- Antitumor Activity :
- Kinase Inhibition :
Research Findings
Recent findings indicate that compounds with similar structures to 7-Ethanesulfonyl derivatives often exhibit:
- Low nanomolar IC50 values against specific kinases.
- Significant selectivity towards mutated forms of receptors compared to wild-type receptors.
These properties suggest potential therapeutic applications in oncology and possibly other fields such as neurology or cardiology due to ion channel modulation.
Scientific Research Applications
The compound is primarily investigated for its role as a modulator in various biological pathways. Several studies have highlighted its potential as an allosteric modulator of muscarinic receptors, particularly the M4 subtype. This modulation can lead to significant effects in neurological conditions and cognitive disorders.
Key Biological Activities:
- Muscarinic Receptor Modulation: It acts as an allosteric modulator for M4 muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .
- Anticancer Properties: Preliminary studies indicate that derivatives of this compound exhibit anticancer activity, particularly against breast cancer cell lines such as MCF-7 and drug-resistant variants .
Anticancer Research
Recent research has focused on the compound's derivatives and their efficacy in cancer treatment. The sulfonyl-containing derivatives have shown promising results in cell viability assays.
Case Study: Anticancer Efficacy
A study evaluated various N-sulfonyl and N-sulfamoyl derivatives of noscapine, revealing that certain analogues displayed enhanced anticancer activity compared to the parent compound. The compounds exhibited EC50 values less than 2 μM against MCF-7 cells, indicating significant potency .
Compound | % G2/M Arrest | EC50 (MCF-7) | EC50 (PANC-1) |
---|---|---|---|
Noscapine | 36% | 11.9 μM | 24.6 μM |
Sulfonamide 14m | 163% | 1.54 μM | 4.65 μM |
Sulfonamide 14q | - | 0.62 μM | - |
This table illustrates the comparative efficacy of selected compounds against breast cancer cell lines.
Neuropharmacological Applications
The modulation of muscarinic receptors by this compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. By enhancing the activity of M4 receptors, it may improve cognitive functions and reduce symptoms associated with these conditions.
Potential Impacts:
- Cognitive Enhancement: Enhancing M4 receptor activity could lead to improvements in memory and learning processes.
- Symptomatic Relief: It may help alleviate symptoms of schizophrenia by modulating neurotransmitter systems involved in mood regulation.
Future Directions and Research Opportunities
While initial findings are promising, further research is essential to fully elucidate the therapeutic potential of 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride. Future studies should focus on:
- In Vivo Studies: Conducting animal model experiments to assess the pharmacokinetics and long-term effects.
- Mechanistic Studies: Investigating the specific pathways through which this compound exerts its effects on muscarinic receptors and cancer cells.
- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in human subjects for both neurological and oncological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes, including bromination, nucleophilic substitution, and cyclization. For example, bromination of precursor molecules (e.g., 6-methyl derivatives) followed by reaction with piperidine or ethanesulfonyl groups under controlled conditions can yield the target compound . Optimization strategies include:
- Temperature : Reactions conducted at 60–80°C improve cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution, while ethanol/water mixtures aid in crystallization .
- Catalysts : Palladium catalysts (e.g., Pd/C) may accelerate coupling reactions .
- Purification : Preparative TLC or column chromatography ensures high purity (>95%) .
Q. What spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include methyl groups (δ 1.2–1.5 ppm), piperidinyl protons (δ 2.5–3.5 ppm), and pyrimidine carbons (δ 150–160 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) .
Compare experimental data with PubChem computational predictions for validation .
Q. How should researchers assess solubility and stability under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using UV-Vis spectrophotometry. For example, solubility in DMSO is typically >10 mg/mL, while aqueous solubility may require co-solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at -20°C under argon to prevent hydrolysis .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Antimicrobial Activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize to housekeeping genes .
- Orthogonal Validation : Confirm antimicrobial activity with time-kill assays alongside MIC tests .
- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC .
Q. What strategies optimize synthetic yield during scale-up?
- Methodological Answer :
- Process Chemistry : Use flow reactors for exothermic steps (e.g., bromination) to improve safety and yield .
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% in coupling reactions to minimize costs .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and stirring speed .
Q. How can computational modeling predict target interactions and guide analog design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 1M7Q). Focus on hydrogen bonding with ethanesulfonyl and piperidinyl groups .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Train models on analog datasets (e.g., pyrido[3,4-d]pyrimidine derivatives) to prioritize substitutions at position 2 .
Q. What experimental approaches establish structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Position-Specific Modifications : Synthesize analogs with varied substituents (e.g., methyl, chloro) at the piperidinyl or pyrimidine positions .
- Bioisosteric Replacement : Replace ethanesulfonyl with methanesulfonamide to evaluate hydrophobic interactions .
- Parallel Synthesis : Use automated platforms to generate 50–100 analogs for high-throughput screening .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Construction of the tetrahydro-pyrido[3,4-d]pyrimidine core.
- Introduction of the ethanesulfonyl group at the 7-position.
- Installation of the piperidin-2-yl substituent at the 2-position.
- Final formation of the hydrochloride salt to yield the stable hydrochloride form.
This approach aligns with methodologies reported for related pyrido[4,3-d]pyrimidine systems, where the bicyclic core is synthesized from pyridine and pyrimidine derivatives or via multicomponent reactions.
Core Formation of 5,6,7,8-Tetrahydro-pyrido[3,4-d]pyrimidin-4-ol
The bicyclic core is synthesized by condensation reactions between appropriately substituted pyridine derivatives and amidine or guanidine derivatives to form the pyrimidine ring fused to the tetrahydropyridine ring. The tetrahydro nature is often introduced by selective hydrogenation or by starting from saturated precursors.
- Typical starting materials include 2-aminopyridines or 2-halopyridines and formamide derivatives.
- Cyclization is achieved under acidic or basic conditions, often with heating.
- The 4-ol group is introduced either by oxidation or by using hydroxylated intermediates.
Introduction of the 7-Ethanesulfonyl Group
The ethanesulfonyl substituent at the 7-position is generally introduced via nucleophilic substitution or sulfonylation reactions:
- A suitable leaving group (e.g., halogen or sulfonate ester) at the 7-position of the core is reacted with ethanesulfonyl chloride or an equivalent sulfonylating agent.
- Reaction conditions typically involve a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.
- Solvents such as dichloromethane or acetonitrile are used under controlled temperatures to optimize yield.
Installation of the 2-Piperidin-2-yl Substituent
The piperidin-2-yl group at the 2-position is introduced by nucleophilic substitution or reductive amination:
- A 2-halogenated intermediate of the pyrido-pyrimidine core is reacted with piperidine or a piperidin-2-yl derivative.
- Alternatively, reductive amination can be employed using 2-piperidinyl aldehyde and the core amine under reducing conditions (e.g., sodium cyanoborohydride).
- Reaction parameters such as solvent, temperature, and reaction time are optimized to favor substitution without side reactions.
Formation of the Hydrochloride Salt
The final compound is converted into its hydrochloride salt to enhance stability and solubility:
- The free base is treated with hydrochloric acid in an appropriate solvent such as ethanol or ether.
- The salt precipitates out and is purified by recrystallization.
- This step also aids in improving the compound’s pharmaceutical properties.
Summary Table of Preparation Steps
Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
---|---|---|---|
1 | Cyclization | Pyridine derivative + amidine/guanidine, heat, acid/base | Formation of tetrahydro-pyrido[3,4-d]pyrimidine core |
2 | Sulfonylation | Ethanessulfonyl chloride, base (e.g., triethylamine), solvent (DCM) | Introduction of ethanesulfonyl group at 7-position |
3 | Nucleophilic substitution | Piperidine or piperidin-2-yl derivative, 2-halogenated intermediate, solvent | Installation of 2-piperidin-2-yl substituent |
4 | Salt formation | HCl in ethanol or ether | Conversion to hydrochloride salt for stability |
Detailed Research Findings and Notes
- The bicyclic pyrido[3,4-d]pyrimidine scaffold is well-documented for its synthetic versatility, allowing multiple substitution patterns through selective functional group transformations.
- Sulfonylation reactions are sensitive to moisture and require anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
- The piperidine substitution at the 2-position is often regioselective due to the electronic nature of the pyrimidine ring, favoring nucleophilic attack at this site.
- Purification of intermediates by chromatography or recrystallization is critical to ensure high purity for subsequent steps.
- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced aqueous solubility and stability.
Properties
IUPAC Name |
7-ethylsulfonyl-2-piperidin-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S.ClH/c1-2-22(20,21)18-8-6-10-12(9-18)16-13(17-14(10)19)11-5-3-4-7-15-11;/h11,15H,2-9H2,1H3,(H,16,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJKPLZRVCQOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)N=C(NC2=O)C3CCCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.